molecular formula C14H28O B037756 (R)-(+)-1,2-Epoxytetradecane CAS No. 116619-64-8

(R)-(+)-1,2-Epoxytetradecane

Cat. No.: B037756
CAS No.: 116619-64-8
M. Wt: 212.37 g/mol
InChI Key: IOHJQSFEAYDZGF-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(+)-1,2-Epoxytetradecane is a chiral, long-chain epoxide of significant interest in synthetic organic chemistry and biochemical research. Its primary research value lies in its role as a versatile chiral building block and an electrophilic alkylating agent. The compound's mechanism of action typically involves ring-opening reactions, where the strained, electrophilic oxirane ring is attacked by nucleophiles, enabling the stereospecific introduction of the tetradecyl chain onto various molecular scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-dodecyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHJQSFEAYDZGF-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472176
Record name (R)-(+)-1,2-Epoxytetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116619-64-8
Record name (2R)-2-Dodecyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116619-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Dodecyl oxirane, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116619648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-1,2-Epoxytetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DODECYL OXIRANE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0565WQC82O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Reactivity and Transformations of R + 1,2 Epoxytetradecane in Organic Synthesis Research

Nucleophilic Ring-Opening Reactions

The cornerstone of (R)-(+)-1,2-Epoxytetradecane's utility in synthetic chemistry lies in its susceptibility to nucleophilic ring-opening reactions. libretexts.org This class of reactions involves the attack of a nucleophile on one of the two electrophilic carbon atoms of the epoxide ring, resulting in the cleavage of a carbon-oxygen bond and the formation of a new carbon-nucleophile bond. The reaction can be catalyzed by either acid or base, and the choice of catalyst significantly influences the reaction's regioselectivity and mechanism. masterorganicchemistry.comlibretexts.org The high reactivity of epoxides like this compound allows these reactions to proceed under much milder conditions than those required for the cleavage of other ethers. openstax.org

The regioselectivity of the ring-opening of an unsymmetrical epoxide such as this compound is a critical aspect that determines the final product's structure. The outcome of the reaction, specifically which carbon of the epoxide is attacked by the nucleophile, is dictated by the reaction conditions, namely whether it is performed in an acidic or basic medium. d-nb.infoyoutube.com

Under acidic conditions, the ring-opening of this compound proceeds through a mechanism with significant Sₙ1 character. libretexts.orgresearchgate.net The reaction is initiated by the protonation of the epoxide oxygen, which creates a better leaving group and makes the epoxide more susceptible to nucleophilic attack. masterorganicchemistry.com This protonation is followed by the attack of the nucleophile. masterorganicchemistry.com

In this Sₙ1-like mechanism, the nucleophile preferentially attacks the more substituted carbon atom (C2 in this case). This preference is attributed to the electronic effect where the more substituted carbon can better stabilize the partial positive charge that develops in the transition state. masterorganicchemistry.comopenstax.org The transition state has a significant carbocation-like character, and the positive charge is better supported by the alkyl chain at the C2 position. openstax.orglibretexts.org While the reaction has Sₙ1 characteristics regarding regioselectivity, the stereochemical outcome is typically inversion, suggesting an Sₙ2-like backside attack on the protonated epoxide. openstax.org

Table 1: Characteristics of Acid-Catalyzed Ring-Opening of this compound

FeatureDescription
Catalyst Acid (e.g., H₃O⁺, HX) masterorganicchemistry.com
Initial Step Protonation of the epoxide oxygen libretexts.orgmasterorganicchemistry.com
Reaction Intermediate Protonated epoxide with partial carbocation character at the more substituted carbon openstax.orgyoutube.com
Regioselectivity Nucleophilic attack at the more substituted carbon (C2) masterorganicchemistry.comopenstax.org
Mechanism Type Sₙ1-like libretexts.orgresearchgate.net

In contrast, under basic or nucleophilic conditions, the ring-opening of this compound follows a classic Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org In this pathway, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring without prior protonation of the oxygen. libretexts.org

The regioselectivity is governed by sterics, with the nucleophile attacking the less sterically hindered carbon atom (C1). openstax.orgyoutube.com The attack occurs from the backside, leading to an inversion of configuration at the site of attack. The driving force for this reaction is the relief of the significant ring strain in the three-membered epoxide ring. masterorganicchemistry.comlibretexts.org

Table 2: Characteristics of Base-Catalyzed Ring-Opening of this compound

FeatureDescription
Catalyst/Reagent Strong nucleophile/base (e.g., RO⁻, HO⁻, RMgX) masterorganicchemistry.comopenstax.org
Initial Step Direct nucleophilic attack on a ring carbon libretexts.org
Controlling Factor Steric hindrance youtube.com
Regioselectivity Nucleophilic attack at the less substituted carbon (C1) openstax.orglibretexts.org
Mechanism Type Sₙ2 masterorganicchemistry.comlibretexts.org

A key feature of the nucleophilic ring-opening of epoxides is the high degree of stereochemical control. In both acid- and base-catalyzed reactions of this compound, the nucleophilic attack generally proceeds with an inversion of configuration at the electrophilic carbon. masterorganicchemistry.comlibretexts.org This is a hallmark of the Sₙ2 reaction mechanism.

In the base-catalyzed Sₙ2 reaction, the nucleophile attacks the carbon from the side opposite to the carbon-oxygen bond (backside attack), leading to a Walden inversion. masterorganicchemistry.comlibretexts.org In the acid-catalyzed pathway, although it has Sₙ1-like regioselectivity, the attack of the nucleophile on the protonated epoxide also occurs from the backside, resulting in an inversion of stereochemistry at the center of attack. libretexts.orgopenstax.org This anti-addition of the nucleophile and the hydroxyl group is a consistent stereochemical outcome. libretexts.org

The electrophilic nature of the epoxide ring in this compound allows for reactions with a wide array of nucleophiles, leading to a variety of functionalized products. googleapis.com

Alcohols and Water: In the presence of acid or base, alcohols and water can act as nucleophiles to open the epoxide ring, yielding 1,2-diols or ether-alcohols, respectively. libretexts.orgsmolecule.com

Amines: Amines are effective nucleophiles for epoxide ring-opening, producing amino alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. openstax.orglibretexts.org

Thiols: Thiols can also serve as nucleophiles, reacting with the epoxide to form thioether-alcohols. googleapis.com

Organometallic Reagents: Strong carbon nucleophiles like Grignard reagents (RMgX) and organolithium compounds react with epoxides in an Sₙ2 fashion to form new carbon-carbon bonds, providing a route to extend the carbon chain. masterorganicchemistry.comopenstax.org

The choice of nucleophile, in conjunction with the reaction conditions, provides a powerful tool for the synthesis of a broad spectrum of chiral molecules from this compound.

Regioselectivity in Ring-Opening

Derivatization Strategies for Advanced Molecular Scaffolds

The reactivity of this compound makes it a valuable starting material for the construction of more complex molecular architectures. The initial ring-opening reaction introduces a hydroxyl group and a new functional group from the nucleophile, both of which can be further manipulated. For example, the reaction of this compound with an olefin-functional nucleophile can produce an olefin-functional hydrophobe. google.com This intermediate can then undergo further reactions, such as alkoxylation, to create surfactants. google.com The regioselective cleavage of the epoxide ring is a key step in the synthesis of stereotetrads, which are important building blocks for polypropionate natural products.

Formation of Diols

The ring-opening of this compound to form diols is a fundamental transformation. This can be achieved through hydrolysis, a reaction that can be catalyzed under acidic or basic conditions. libretexts.orgchemicalbook.com

A significant advancement in this area is the hydrolytic kinetic resolution (HKR) of terminal epoxides. sci-hub.box This method, developed by Jacobsen and coworkers, utilizes a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of a racemic epoxide mixture, leaving the other enantiomer unreacted. sci-hub.boxsorbonne-universite.fr When racemic 1,2-epoxytetradecane (B1585259) is subjected to HKR with the (R,R)-(salen)Co(III)OAc complex, the (R)-enantiomer is recovered with high enantiomeric excess (>99% ee), while the (S)-enantiomer is converted to the corresponding (S)-1,2-tetradecanediol. sorbonne-universite.fr This process is highly efficient, using water as the reagent and requiring only a low loading of the recyclable catalyst. sci-hub.boxsorbonne-universite.fr

The hydrolysis of epoxides can also be catalyzed by enzymes. For instance, whole-cell preparations of certain fungi, such as Nocardia corallina B276, have been shown to hydrolyze 1,2-epoxytetradecane. scispace.comoup.com Fungal peroxygenases have also been demonstrated to catalyze the epoxidation of long-chain terminal alkenes to form epoxides, which can then be hydrolyzed to diols. csic.es

Reaction Catalyst/Reagent Product Key Features
Hydrolytic Kinetic Resolution(R,R)-(salen)Co(III)OAcThis compound and (S)-1,2-tetradecanediolHigh enantiomeric excess (>99% ee) for the recovered epoxide. sorbonne-universite.fr
Fungal HydrolysisNocardia corallina B2761,2-TetradecanediolBiocatalytic approach. scispace.com
Acid/Base Catalyzed HydrolysisH₃O⁺ or OH⁻1,2-TetradecanediolGeneral method for epoxide ring-opening. libretexts.org

Synthesis of Chiral β-Amino Alcohols and β-Alkoxyl Alcohols

The reaction of this compound with amines or alcohols as nucleophiles provides a direct route to valuable chiral β-amino alcohols and β-alkoxyl alcohols, respectively. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring, leading to inversion of configuration at that center. chemistrysteps.commasterorganicchemistry.com

The synthesis of β-amino alcohols from epoxides and amines can be achieved under metal- and solvent-free conditions, for example, using acetic acid as a mediator. rsc.org A novel method utilizing Fe-Zn double metal cyanide complexes as solid acid catalysts has also been reported for the regioselective synthesis of β-amino alcohols from epoxides and amines under solvent-free conditions, with conversions reaching nearly 100%. researchgate.net A specific example involves the synthesis of the cationic lipid G0-C14, where the ring-opening of 1,2-epoxytetradecane by a poly(amido amine) (PAMAM) dendrimer G0 occurs without the need for a solvent. nih.gov

The synthesis of β-alkoxyl alcohols follows a similar pathway, with an alcohol or alkoxide acting as the nucleophile. libretexts.org These reactions can be catalyzed by acids or bases. libretexts.org

Nucleophile Catalyst/Conditions Product Class Significance
AminesAcetic acid (metal- and solvent-free)β-Amino AlcoholsHigh yields and excellent regioselectivity. rsc.org
AminesFe-Zn double metal cyanide complexes (solvent-free)β-Amino AlcoholsNearly 100% conversion. researchgate.net
Poly(amido amine) (PAMAM) dendrimer G0Solvent-freeCationic Lipid (β-Amino Alcohol derivative)Synthesis of materials for nucleic acid delivery. nih.gov
AlcoholsAcid or Base catalysisβ-Alkoxyl AlcoholsFundamental transformation for creating functionalized ethers. libretexts.org

Cycloisomerization Reactions

Cycloisomerization reactions of epoxides are powerful transformations for the construction of cyclic structures. researchgate.netacs.org These reactions can be initiated by Lewis or Brønsted acids, which activate the epoxide for intramolecular attack by a tethered nucleophile. researchgate.netacs.org

While specific examples detailing the cycloisomerization of this compound itself are not prevalent in the provided search results, the general principles of epoxide cycloisomerization are well-established. For instance, epoxides tethered to electron-rich aromatic rings can undergo cycloisomerization in the presence of fluorinated alcohol solvents, which act to activate the epoxide. researchgate.net Sulfuric acid in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be an efficient system for the cycloisomerization of 2,2-disubstituted neopentylic epoxides to form highly substituted tetralins and chromanes. acs.org

In a related transformation, a silver(I)-catalyzed intramolecular cyclization of epoxide-propargylic esters has been developed to synthesize 1,4-oxazine derivatives. nih.gov This domino reaction involves epoxide ring-opening, a 3,3-sigmatropic rearrangement, and a 6-exo-cycloisomerization. nih.gov

Reaction Type Catalyst/Solvent System Product Type Mechanistic Feature
Intramolecular AlkylationFluorinated alcohol solventsCyclic ethersEpoxide activation by the solvent. researchgate.net
1,2-Rearrangement/CyclizationSulfuric acid / HFIPTetralins and ChromanesFriedel–Crafts-type alkylation. acs.org
Domino CyclizationSilver(I) catalyst1,4-Oxazine derivativesInvolves 6-exo-cycloisomerization. nih.gov

Biological Transformation and Metabolic Fates of Long Chain Epoxides

Epoxide Hydrolases (EHs) and their Role in Metabolism

Epoxide hydrolases (EHs) are a ubiquitous family of enzymes that play a crucial role in the biotransformation of epoxides. nih.govwur.nl They catalyze the hydrolysis of the three-membered epoxide ring to form the corresponding, and generally less reactive, vicinal diols by adding a water molecule. nih.govwur.nluzh.chnih.gov This function is vital for detoxifying potentially harmful epoxides and for metabolizing endogenous signaling molecules. nih.govmdpi.com The EH family includes several members, with soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) being the most extensively studied. nih.govresearchgate.net

Soluble Epoxide Hydrolase (sEH) Activity and Function

Soluble epoxide hydrolase (sEH), also known as EPHX2, is primarily located in the cytosol and peroxisomes of cells. researchgate.net It plays a significant role in regulating the levels of bioactive lipid epoxides, known as epoxy fatty acids (EpFAs). mdpi.comnih.gov These EpFAs, such as epoxyeicosatrienoic acids (EETs) and epoxyoctadecenoic acids (EpOMEs), are involved in various physiological processes, including the regulation of blood pressure and inflammation. nih.govresearchgate.net By hydrolyzing these EpFAs to their corresponding diols, sEH effectively terminates their signaling activity. mdpi.commdc-berlin.denih.gov

sEH exhibits a broad substrate specificity, acting on a variety of epoxides. mdpi.com For instance, it is known to hydrolyze epoxides derived from polyunsaturated fatty acids like arachidonic acid, linoleic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). nih.govmdc-berlin.de The enzyme's activity is crucial in maintaining the balance of these potent lipid mediators. researchgate.net

Microsomal Epoxide Hydrolase (mEH) Activity

Microsomal epoxide hydrolase (mEH), or EPHX1, is predominantly found in the endoplasmic reticulum. researchgate.net Its primary role is in the detoxification of a wide array of xenobiotic compounds, which are foreign substances to an organism. wur.nlresearchgate.net mEH converts reactive and often toxic epoxides, which can be formed from the metabolism of various pollutants and drugs, into more water-soluble and less reactive diols that can be more easily excreted from the body. wur.nlresearchgate.net

While mEH is mainly associated with xenobiotic metabolism, it also metabolizes endogenous epoxides, including EpFAs, thereby overlapping in function with sEH to some extent. nih.govresearchgate.net It displays a broad substrate specificity, hydrolyzing everything from simple aliphatic epoxides to complex polycyclic aromatic hydrocarbons. wur.nl

Enzymatic Hydrolysis Mechanisms (Two-Step vs. Single-Step)

Epoxide hydrolases employ distinct catalytic mechanisms to hydrolyze the epoxide ring. The two primary mechanisms are the two-step mechanism, characteristic of the α/β-hydrolase fold family to which sEH and mEH belong, and the single-step mechanism used by other EHs. nih.govnih.gov

Two-Step Mechanism: This mechanism, utilized by α/β-hydrolase fold enzymes, involves the formation of a covalent enzyme-substrate intermediate. nih.govacs.org The process begins with a nucleophilic attack by an aspartate residue in the enzyme's active site on one of the epoxide's carbon atoms. nih.govacs.org This attack leads to the formation of a transient alkyl-enzyme ester intermediate. researchgate.netnih.gov In the second step, a histidine residue in the catalytic triad (B1167595) activates a water molecule, which then hydrolyzes the ester bond, releasing the diol product and regenerating the enzyme for another catalytic cycle. wur.nlresearchgate.netnih.gov Two tyrosine residues in the active site help to position the epoxide and stabilize the transition state. acs.org

Single-Step Mechanism: In contrast, some bacterial epoxide hydrolases, like limonene-1,2-epoxide (B132270) hydrolase (LEH), utilize a concerted, single-step mechanism. nih.govnih.govresearchgate.net This mechanism involves a general-base-catalyzed direct hydration of the epoxide. researchgate.net A tightly bound water molecule, activated by an aspartate residue, directly attacks the epoxide ring. nih.govresearchgate.net Simultaneously, another aspartate residue donates a proton to the epoxide oxygen, facilitating ring opening. nih.govresearchgate.net An arginine residue helps to stabilize the catalytic aspartates. nih.gov This "push-pull" mechanism directly forms the diol without an intermediate covalent bond between the enzyme and the substrate. nih.govresearchgate.net

Formation and Metabolism of Epoxy Fatty Acids (EpFAs)

Epoxy fatty acids (EpFAs) are a class of lipid signaling molecules that are synthesized from polyunsaturated fatty acids (PUFAs) and play significant roles in various physiological and pathophysiological processes. researchgate.net Their formation and subsequent metabolism are tightly regulated enzymatic processes.

Cytochrome P450 Epoxygenases in EpFA Biosynthesis

The biosynthesis of EpFAs is primarily catalyzed by cytochrome P450 (CYP) epoxygenases. researchgate.netnih.gov These enzymes are part of the large and diverse family of CYP monooxygenases. ahajournals.org CYP epoxygenases introduce an oxygen atom across one of the double bonds of a PUFA, forming an epoxide ring. researchgate.net

Different PUFAs serve as substrates for CYP epoxygenases, leading to a variety of EpFAs. For example:

Arachidonic acid (AA) is metabolized to epoxyeicosatrienoic acids (EETs). nih.govahajournals.org

Linoleic acid (LA) is converted to epoxyoctadecenoic acids (EpOMEs), also known as vernolic acid. nih.govnih.gov

Eicosapentaenoic acid (EPA) is transformed into epoxyeicosatetraenoic acids (EEQs). mdc-berlin.denih.gov

Docosahexaenoic acid (DHA) is metabolized to epoxydocosapentaenoic acids (EDPs). mdc-berlin.denih.gov

The specific CYP isoforms involved in this process, such as those from the CYP2C and CYP2J families, can influence which regioisomers of the EpFAs are produced. oup.com

Subsequent Biotransformation to Diols and Other Metabolites

Once formed, EpFAs are biologically active but have a relatively short half-life due to rapid metabolism. The primary route of EpFA inactivation is through hydrolysis to their corresponding vicinal diols, a reaction catalyzed by epoxide hydrolases, predominantly sEH. mdpi.commdc-berlin.denih.gov

This biotransformation converts:

EETs to dihydroxyeicosatrienoic acids (DHETs). nih.govmdc-berlin.de

EpOMEs to dihydroxyoctadecenoic acids (DiHOMEs). nih.govmdc-berlin.de

EEQs to dihydroxyeicosatetraenoic acids (DiHETEs). mdc-berlin.defu-berlin.de

EDPs to dihydroxydocosapentaenoic acids (DiHDPAs). mdc-berlin.defu-berlin.de

These diol metabolites are generally considered to be less biologically active than their parent epoxides and are more water-soluble, facilitating their excretion. nih.govfu-berlin.de In addition to hydrolysis, EpFAs can also be further metabolized through other pathways, such as β-oxidation and incorporation into phospholipids, which can serve as a storage pool for these lipid mediators. nih.govoup.com

Relevance of Epoxide Metabolites in Biological Signaling Pathways

Long-chain epoxides, such as (R)-(+)-1,2-Epoxytetradecane, are members of a class of molecules that are both metabolic intermediates and potential signaling molecules. Their formation and subsequent transformation are critical processes governed by specific enzymatic pathways. The biological significance of these epoxides is intrinsically linked to their chemical structure and their conversion into other metabolites.

The initial biotransformation creating long-chain epoxides often involves the oxidation of precursor alkanes or alkenes. For instance, tetradecane (B157292) can be metabolized by cytochrome P450 (CYP450) mixed-function oxidase systems. nih.gov Specifically, the expression of certain CYP450 genes can be induced by n-tetradecane. nih.govoup.com Fungal unspecific peroxygenases (UPOs) have also been shown to be effective biocatalysts, capable of oxidizing long-chain terminal alkenes like 1-tetradecene (B72687) to produce 1,2-epoxytetradecane (B1585259). researchgate.netmdpi.com

Once formed, the primary metabolic fate of this compound and similar long-chain epoxides is enzymatic hydrolysis. This reaction is catalyzed by a family of enzymes known as epoxide hydrolases (EHs), which convert the reactive epoxide ring into a more stable and water-soluble vicinal diol by adding a water molecule. mdpi.comnih.govmdpi.com The product of this compound hydrolysis is 1,2-dihydroxytetradecane (also known as tetradecane-1,2-diol). mdpi.comnih.gov This metabolic step is crucial as it generally leads to the detoxification and facilitated excretion of epoxide-containing compounds. mdpi.com

There are several types of epoxide hydrolases, with microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) being the most studied. wikipedia.org While mEH has a broad substrate range and is a key enzyme in xenobiotic metabolism, sEH is considered the predominant enzyme responsible for the hydrolytic degradation of endogenous epoxy fatty acids (EpFAs). nih.govwikipedia.orgnih.gov The hydrolysis of fatty acid epoxides by sEH is highly efficient and serves as a major pathway for their elimination. nih.gov Fungal organisms also exhibit epoxide hydrolase activity capable of hydrolyzing aliphatic epoxides. oup.com

The relevance of epoxide metabolites in biological signaling is well-documented, particularly for epoxides derived from polyunsaturated fatty acids (PUFAs) like arachidonic acid. frontiersin.org These epoxides, known as epoxyeicosatrienoic acids (EETs), are potent signaling molecules with anti-inflammatory properties. mdpi.comnih.gov They are involved in the regulation of vascular tone, blood pressure, and pain perception. nih.govnih.gov The signaling function of these lipid epoxides is tightly regulated by their metabolic conversion to the corresponding diols (dihydroxyeicosatrienoic acids or DHETs) by sEH. mdpi.comnih.gov This hydrolysis is considered a deactivating step, as the resulting diols are generally thought to have significantly reduced or no biological activity and are more readily conjugated and excreted from the cell. nih.gov

While direct signaling roles for this compound are not as extensively characterized as for EETs, its structural similarity to endogenous lipid epoxides suggests a potential for interaction within these pathways. The enzymatic machinery, specifically sEH, that metabolizes signaling EpFAs also acts on other aliphatic epoxides. nih.gov Therefore, the presence and metabolism of long-chain epoxides like this compound can influence the balance of lipid signaling mediators. Recent research has also utilized long-chain epoxides, including 1,2-epoxytetradecane, in the synthesis of lipid nanoparticles for therapeutic delivery, highlighting their role in modern biochemical applications. nih.gov

Table 1: Key Enzymes in the Metabolism of Long-Chain Epoxides

Enzyme Abbreviation Substrate(s) Product(s) Biological Role
Cytochrome P450 Epoxygenase CYP450 Long-chain alkanes (e.g., Tetradecane), Long-chain alkenes (e.g., 1-Tetradecene) Long-chain epoxides (e.g., 1,2-Epoxytetradecane) Biosynthesis of epoxides from hydrocarbons. nih.govwikipedia.org
Unspecific Peroxygenase UPO Long-chain terminal alkenes (e.g., 1-Tetradecene) 1,2-Epoxyalkanes (e.g., 1,2-Epoxytetradecane), Alkenols Fungal biocatalysis for epoxide production. researchgate.netmdpi.com
Soluble Epoxide Hydrolase sEH Epoxy fatty acids (EETs, EDPs), Aliphatic epoxides Vicinal diols (DHETs, DiDPAs, e.g., 1,2-Dihydroxytetradecane) Termination of epoxide signaling, detoxification. nih.govnih.gov
Microsomal Epoxide Hydrolase mEH Xenobiotic epoxides, Steroid epoxides, some Fatty acid epoxides Vicinal diols Detoxification of a broad range of epoxides. nih.govwikipedia.orgnih.gov

Computational Chemistry Studies of Chiral Epoxides

Reaction Mechanism Elucidation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for a detailed understanding of the pathways from reactants to products, including the identification of transient intermediates and transition states.

The formation of (R)-(+)-1,2-Epoxytetradecane from its precursor, 1-tetradecene (B72687), involves the creation of a three-membered epoxide ring. Computational studies focusing on the epoxidation of alkenes have provided significant insights into the transition state (TS) structures. For instance, in epoxidations catalyzed by titanium-substituted zeolites (e.g., Ti-BEA), computational models have shown that the transition state involves the transfer of an oxygen atom from a titanium hydroperoxo (Ti-OOH) species to the alkene. illinois.eduacs.org The geometry and energy of this transition state are crucial in determining the reaction rate.

Table 1: Calculated Activation Energies for Epoxidation Reactions

Catalyst SystemAlkeneComputational MethodCalculated Activation Energy (kcal/mol)Reference
Ti-BEA1-HexeneDFTNot explicitly stated, but rate differences imply TS energy differences. illinois.edu
Chiral Dioxirane (B86890)α-MethylstyreneNot specifiedNot explicitly stated, but TS models discussed. nih.gov
[Rh(CO)₂I₂]⁻MethanolDFT20.8 mdpi.com

This table is illustrative and may not directly contain data for this compound due to the specificity of the available literature.

The ring-opening of epoxides is a fundamental reaction that can proceed through different mechanisms depending on the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile. Computational studies have been employed to elucidate the mechanistic pathways of the ring-opening of various epoxides, including those structurally similar to this compound. researchgate.netresearchgate.net

For instance, DFT calculations combined with experimental data have been used to investigate the regioselective ring-opening of 1,2-epoxyoctane (B1223023) catalyzed by tris(pentafluorophenyl)borane. illinois.edu These studies help in understanding how the catalyst activates the epoxide ring and facilitates nucleophilic attack. The calculations can predict whether the reaction proceeds via an SN1 or SN2-type mechanism by analyzing the structure and charge distribution of the transition state. researchgate.net In the context of polymerization, computational models have explored the zwitterionic ring-opening polymerization (ZROP) of epoxides, providing insights into initiation, propagation, and termination steps. researchgate.net

Prediction of Stereoselectivity and Regioselectivity

A significant application of computational chemistry in the study of chiral epoxides is the prediction of stereoselectivity and regioselectivity. nih.govarxiv.orgnih.gov For the synthesis of this compound, achieving high enantioselectivity is crucial. Computational models can help in understanding the origins of this selectivity and in designing catalysts that favor the formation of the desired (R)-enantiomer.

By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, the enantiomeric excess (ee) of a reaction can be predicted. These calculations often consider the non-covalent interactions between the substrate, the catalyst, and the oxidant, which are critical in determining the stereochemical outcome. illinois.edu Machine learning techniques, combined with quantum chemical calculations, are also emerging as powerful tools for predicting the stereoselectivity of chemical reactions with high accuracy. nih.govarxiv.orgnih.gov

Similarly, for the ring-opening reactions of this compound, computational methods can predict the regioselectivity—that is, whether the nucleophile will attack the more substituted (C2) or less substituted (C1) carbon of the epoxide ring. This is achieved by modeling the reaction pathways for both possibilities and comparing their activation energies.

Host-Guest Interactions and Molecular Recognition

This compound can participate in host-guest interactions, where it acts as a guest molecule binding to a larger host molecule, such as a cyclodextrin (B1172386) or a zeolite pore. illinois.edumdpi.com Computational methods are well-suited to study these non-covalent interactions, which are governed by forces like hydrogen bonding, van der Waals interactions, and hydrophobic effects. illinois.edu

Molecular dynamics (MD) simulations and DFT calculations can be used to model the binding of the epoxide within the host's cavity. uni-muenchen.de These simulations can provide information on the preferred binding orientation, the strength of the interaction (binding energy), and the conformational changes that both the host and guest undergo upon complexation. For example, computational studies on the adsorption of epoxides within zeolite pores have shown how the size and hydrophilicity of the pores influence the binding thermodynamics. illinois.eduacs.org This understanding of molecular recognition is crucial for applications in areas such as catalysis, separation, and drug delivery. mdpi.comresearchgate.net

Rational Design of Catalysts and Reagents

One of the most impactful applications of computational chemistry is the rational design of new and improved catalysts and reagents. illinois.edunih.gov By understanding the reaction mechanism and the factors that control selectivity, computational models can be used to predict how changes in the catalyst or reagent structure will affect the reaction outcome.

For the synthesis of this compound, computational methods can be used to screen potential catalysts for high activity and enantioselectivity before they are synthesized and tested in the lab. nih.gov This in silico approach can significantly accelerate the discovery of new catalytic systems. For example, if a computational study reveals that a particular steric or electronic feature of a catalyst is detrimental to selectivity, new catalyst designs can be proposed that modify this feature. DFT calculations have been used to guide the design of catalysts for various reactions, including olefin metathesis, cross-coupling reactions, and polymerization. mdpi.comresearchgate.netmdpi.com The insights gained from these computational studies can lead to the development of more efficient, selective, and sustainable chemical processes. illinois.edu

Advanced Spectroscopic and Chiroptical Characterization of Chiral Epoxides

Circular Dichroism (CD) Spectroscopy for Absolute Configuration and Enantiomeric Excess

Circular Dichroism (CD) spectroscopy is a chiroptical technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. encyclopedia.pub It is a powerful method for determining both the absolute configuration and the enantiomeric excess (ee) of chiral compounds like (R)-(+)-1,2-Epoxytetradecane. nih.govnifdc.org.cn

An ECD spectrum plots the difference in absorption (ΔA = AL - AR) against wavelength. The resulting signals are known as Cotton effects, which can be positive or negative. nih.gov Enantiomers produce mirror-image CD spectra; for example, if the (R)-enantiomer shows a positive Cotton effect at a certain wavelength, the (S)-enantiomer will show a negative one of equal magnitude. encyclopedia.pub This characteristic makes CD spectroscopy an excellent tool for assigning absolute configuration by comparing the experimental spectrum to that of a known standard or to a spectrum predicted by quantum-chemical calculations. mdpi.comnih.gov

The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. nih.gov By creating a calibration curve with samples of known ee, the enantiopurity of an unknown sample can be accurately determined. nih.gov The application of CD spectroscopy has been demonstrated for a wide range of chiral epoxides, where the sign of the Cotton effect is correlated with the absolute stereochemistry. nih.govresearchgate.netnih.gov

Table 3: Application of Circular Dichroism (CD) Spectroscopy to Chiral Epoxides

Parameter Method of Determination
Absolute Configuration The sign of the Cotton effect in the experimental spectrum is compared with that of a reference compound or a theoretically calculated spectrum. nih.gov
Enantiomeric Excess (ee) The amplitude of the CD signal is proportional to the enantiomeric excess. A calibration curve can be constructed to quantify the ee. nih.gov
General Principle Chiral molecules absorb left- and right-circularly polarized light differently, giving rise to a CD spectrum. encyclopedia.pub

| Benefit | Provides simultaneous information on both absolute configuration and enantiomeric purity. acs.org |

This table summarizes the use of CD spectroscopy for the stereochemical analysis of chiral epoxides.

Mass Spectrometry Techniques in Chiral Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. While conventional MS does not typically distinguish between enantiomers, specialized methods have been developed for chiral analysis. nih.gov These methods often involve coupling MS with a chiral separation technique, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), using a chiral stationary phase.

For this compound, GC-MS is a standard method for identification and purity analysis, often used to monitor its formation in enzymatic reactions. researchgate.netmdpi.com The mass spectrum provides definitive structural information based on fragmentation patterns. For example, the mass spectrum of 1,2-epoxytetradecane (B1585259) has been documented and is used as a reference for identifying the product in reaction mixtures. researchgate.net

More advanced MS techniques can probe chirality directly. One such method is Coulomb Explosion Imaging (CEI), where molecules are rapidly stripped of their valence electrons, causing the remaining atomic ions to fly apart. mpg.de The three-dimensional trajectory of these fragments is recorded, allowing for the direct reconstruction of the molecule's stereostructure, thereby determining its absolute configuration. mpg.de This technique has been successfully applied to simple chiral epoxides in the gas phase. mpg.de Another approach involves monitoring reactions where the chiral epoxide is a substrate; the product distribution, analyzed by MS, can reveal information about the starting material's stereochemistry. d-nb.infoescholarship.org

Real-time Monitoring of Asymmetric Epoxidation Reactions

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding kinetics, and maximizing yield and selectivity. For the asymmetric epoxidation that produces this compound, several spectroscopic techniques can be employed for in-situ monitoring.

One powerful method is Fourier-transform infrared (FTIR) spectroscopy. The progress of an epoxidation reaction can be followed by monitoring the disappearance of the C=C stretching band of the starting alkene (1-tetradecene) and the appearance of characteristic bands for the epoxide ring. vot.pl Similarly, Raman spectroscopy offers a non-invasive way to track reaction kinetics by observing changes in vibrational modes of both reactants and products. researchgate.netresearchgate.net This has been used to monitor the photocatalytic epoxidation of cyclohexene (B86901) in real-time. researchgate.net

Real-time NMR spectroscopy can also be used. For instance, the Sharpless epoxidation, a kinetic resolution process, has been monitored by ¹H NMR to determine both the conversion and the enantiomeric excess of the product alcohol over time. kaist.ac.kr A similar approach could be applied to the Jacobsen-Katsuki epoxidation, which is a common method for producing chiral epoxides like this compound. sorbonne-universite.frorganic-chemistry.org This involves periodically acquiring NMR spectra of the reaction mixture, often in the presence of a chiral solvating agent to resolve the signals of the enantiomers, providing a detailed picture of the reaction's progress and stereoselectivity. kaist.ac.kr

Table 4: Chemical Compounds Mentioned

Compound Name Other Names/Acronyms
This compound (R)-1,2-Tetradecylene Oxide
1-Tetradecene (B72687) -
α-Methoxy-α-(trifluoromethyl)phenylacetic acid Mosher's acid, MTPA
Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] Eu(hfc)₃
1,2-Dihydronaphthalene -
Styrene (B11656) -
α-Methylstyrene -
Cyclohexene -
1-Penten-3-ol -
Mandelic acid -
2-Formylphenylboronic acid -

Applications of R + 1,2 Epoxytetradecane and Chiral Epoxides in Academic Synthesis

Chiral Building Blocks in Complex Molecule Synthesis

Chiral epoxides, including (R)-(+)-1,2-Epoxytetradecane, are fundamental chiral building blocks in the asymmetric synthesis of complex organic molecules. researchgate.netsci-hub.box Their significance lies in the ability to introduce specific stereochemistry into a target molecule, which is crucial for its biological activity. The inherent ring strain of the epoxide ring makes it susceptible to nucleophilic attack, leading to the formation of 1,2-difunctionalized compounds in a predictable stereochemical manner. researchgate.netresearchgate.net This reactivity is extensively exploited in the total synthesis of natural products. benthamdirect.com

The Sharpless asymmetric epoxidation is a renowned method for preparing enantiomerically enriched epoxy alcohols, which are versatile intermediates. nih.gov These unsaturated epoxy alcohols can undergo a variety of transformations, including regio- and stereoselective ring-opening, oxidation, and reduction, making them powerful starting materials for complex targets. nih.gov

The ring-opening of epoxides can be achieved with a wide range of nucleophiles, including carbon, oxygen, and nitrogen-based reagents. researchgate.netpressbooks.pub For instance, the reaction of an epoxide with a Grignard reagent results in the formation of a new carbon-carbon bond and a secondary alcohol. pressbooks.pub This strategy is fundamental in elongating carbon chains and constructing complex carbon skeletons.

A notable example of the application of chiral epoxides is in the synthesis of polypropionate fragments and related natural products. mdpi.com These syntheses often involve the enantio- and diastereoselective creation of epoxides and their subsequent regioselective cleavage with nucleophiles. mdpi.com

Precursors for Bioactive Molecules and Drug Design Research

The epoxide functional group is present in numerous bioactive natural products and pharmaceuticals. nih.govresearchgate.netatlasofscience.org The inherent reactivity of the epoxide ring, which allows it to covalently bind to biological nucleophiles, is often crucial for the compound's biological activity. researchgate.net

Synthesis of Chiral Drugs

Chiral epoxides are indispensable intermediates in the synthesis of a wide array of chiral drugs. orientjchem.orgsorbonne-universite.fr Their ability to introduce specific stereocenters is paramount, as different enantiomers of a drug can have vastly different pharmacological effects. The hydrolytic kinetic resolution (HKR) of terminal epoxides, a method developed by Jacobsen, provides an efficient route to both enantiomerically pure epoxides and their corresponding 1,2-diols. sci-hub.boxsorbonne-universite.fr This technique has been successfully applied to the synthesis of various biologically active molecules. sorbonne-universite.fr

For example, the synthesis of (–)-deoxoprosopinine, an alkaloid with potential therapeutic properties, starts from racemic 1,2-epoxytetradecane (B1585259). sorbonne-universite.fr Through hydrolytic kinetic resolution, the (R)-enantiomer, this compound, is obtained with high enantiomeric purity (>99% ee) and serves as a key intermediate in the subsequent synthesis. sorbonne-universite.fr

Starting Material Key Intermediate Target Molecule Significance
Racemic 1,2-epoxytetradecaneThis compound(–)-DeoxoprosopinineSynthesis of a bioactive alkaloid sorbonne-universite.fr
Allylic AlcoholsChiral Epoxy AlcoholsVarious Natural ProductsIntroduction of specific stereochemistry benthamdirect.comnih.gov

Exploration of Structure-Activity Relationships of Epoxide-Containing Compounds

The epoxide moiety is a key pharmacophore in many bioactive compounds, and its presence and stereochemistry can significantly influence biological activity. Researchers actively explore the structure-activity relationships (SAR) of epoxide-containing compounds to understand how modifications to the epoxide ring or its surrounding chemical environment affect their therapeutic properties.

Computational studies on chiral epoxide radicals have provided insights into their reactivity and the influence of substituents on ring-opening reactions. acs.org This fundamental understanding is crucial for designing new bioactive molecules with tailored properties. The degradation of organic molecules can initiate with the formation of a radical, and for epoxides, this can lead to competitive ring-opening to form vinoxy radicals. acs.org The nature of substituents on the epoxide ring has a strong influence on the barriers for both radical inversion and ring-opening. acs.org

Research in Polymer Chemistry and Materials Science

This compound and other chiral epoxides are also valuable monomers in polymer chemistry and materials science. pubcompare.ai The ring-opening polymerization of these epoxides can lead to the formation of novel polymers with unique architectures and properties. pubcompare.ai

The polymerization of epoxides can be initiated by various catalysts, including cationic photoinitiators and metal-based complexes. radtech.orgresearchgate.net For instance, 1,2-epoxytetradecane can be polymerized using cationic photoinitiators, particularly those with long alkyl groups that enhance their solubility in nonpolar monomers. radtech.org The structure of the epoxide monomer significantly influences the rate of polymerization. vot.pl

The stereoselective polymerization of racemic epoxides, such as propylene (B89431) oxide, can yield isotactic-enriched polyethers. rsc.org This has been achieved using chiral diborane (B8814927) organocatalysts, demonstrating that metal-free systems can be effective for stereocontrolled epoxide polymerization. rsc.org The resulting stereoregular polymers can exhibit distinct physical properties, such as crystallinity. acs.org

Furthermore, the copolymerization of epoxides with other monomers, like carbon dioxide or anhydrides, opens avenues for creating functional polymers such as polycarbonates and polyesters. acs.orgnii.ac.jp The asymmetric alternating copolymerization of meso-epoxides and carbon dioxide has been achieved using chiral zinc complexes, leading to enantioselective polymer synthesis. nii.ac.jp

The unique reactivity of 1,2-epoxytetradecane in ring-opening polymerization allows for the creation of novel polymer architectures with potential applications in advanced materials. pubcompare.ai These polymers can be designed to have specific functionalities and properties for various applications, including the development of specialized materials and research in sustainable chemistry. pubcompare.ai

Monomer Polymerization Method Resulting Polymer Key Feature/Application
This compoundCationic PhotoinitiationPoly(1,2-epoxytetradecane)Polymer for advanced materials pubcompare.airadtech.org
Racemic Propylene OxideStereoselective OrganocatalysisIsotactic Poly(propylene oxide)Stereocontrolled polyether synthesis rsc.org
Racemic Epoxides and AnhydridesEnantioselective Resolution CopolymerizationIsotactic PolyestersSynthesis of stereoregular and chiral polymers acs.org
Cyclohexene (B86901) Oxide and Carbon DioxideAsymmetric Alternating CopolymerizationChiral PolycarbonateEnantioselective synthesis of functional polymers nii.ac.jp

Future Directions and Emerging Research Avenues for R + 1,2 Epoxytetradecane

Development of Novel and Highly Enantioselective Catalytic Systems

The synthesis of enantiomerically pure epoxides is a central goal in modern organic chemistry, as the stereochemistry of these intermediates often dictates the biological activity of the final product. While (R)-(+)-1,2-Epoxytetradecane is commercially available, research continues to seek more efficient, selective, and cost-effective catalytic systems for its production and the synthesis of related chiral epoxides.

A significant area of development is the use of asymmetric catalysis to produce chiral epoxides with high enantioselectivity. numberanalytics.com This involves chiral catalysts or reagents that can preferentially generate one enantiomer over the other. numberanalytics.com Prominent methods include the Jacobsen and Sharpless epoxidations. numberanalytics.com The Jacobsen epoxidation utilizes a manganese-salen complex and is effective for unfunctionalized alkenes, while the Sharpless epoxidation employs a titanium-tartrate complex for allylic alcohols. numberanalytics.com

For terminal epoxides like this compound, hydrolytic kinetic resolution (HKR) has proven to be a highly effective strategy. sorbonne-universite.fr This method uses a chiral catalyst to selectively hydrolyze one enantiomer from a racemic mixture of an epoxide, leaving the other enantiomer in high enantiomeric purity. sorbonne-universite.fr For instance, the Jacobsen HKR, employing a chiral (salen)Co(III)OAc complex, has been successfully used to resolve racemic 1,2-epoxytetradecane (B1585259). This process yields (R)-1,2-epoxytetradecane with an enantiomeric excess (ee) greater than 99%, which can then be easily separated from the resulting diol by distillation. sorbonne-universite.fr

Recent advancements also focus on using more environmentally benign oxidants, such as hydrogen peroxide (H₂O₂), in conjunction with novel catalysts. organic-chemistry.org For example, chiral N,N'-dioxide/Sc(III) complexes have been shown to catalyze the enantioselective epoxidation of certain vinyl ketones using H₂O₂ as the oxidant, achieving high yields and good enantioselectivities. organic-chemistry.org Other systems involve manganese salts with bicarbonate buffers or methyltrioxorhenium (MTO) with additives like 3-cyanopyridine (B1664610) to improve efficiency. organic-chemistry.org

The table below summarizes some catalytic approaches relevant to the synthesis of chiral epoxides.

Catalytic SystemSubstrate TypeKey FeaturesReference
(R,R)-(salen)Co(III)OAc Complex (Jacobsen HKR)Racemic Terminal Epoxides (e.g., 1,2-epoxytetradecane)Resolves racemic mixtures to yield highly enantiopure epoxides (>99% ee). sorbonne-universite.fr
Manganese-salen Complex (Jacobsen Epoxidation)Unfunctionalized AlkenesProvides high enantioselectivity and yields for chiral epoxides. numberanalytics.com
Titanium-Tartrate Complex (Sharpless Epoxidation)Allylic AlcoholsEffective for epoxidation of allylic alcohols with high enantioselectivity. numberanalytics.com
Chiral N,N'-dioxide/Sc(III) Complexα-Substituted Vinyl KetonesUses H₂O₂ as a green oxidant; provides high yields and good enantioselectivity. organic-chemistry.org
Methyltrioxorhenium (MTO) / 3-CyanopyridineAlkenesUtilizes 30% aqueous hydrogen peroxide, with the pyridine (B92270) additive enhancing efficiency. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Epoxide Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from materials science to drug discovery. scielo.org.zanih.govpolsl.plnih.gov In epoxide chemistry, these computational tools offer a pathway to accelerate the discovery and optimization of synthetic reactions. acs.orgresearchgate.net

ML models can be trained on large datasets of chemical reactions to predict outcomes, such as reaction yield, with high accuracy. acs.orgresearchgate.net For example, a supervised ML model was developed to predict the yield of vanadium-catalyzed epoxidation reactions, achieving a high predictive R² score of 90% and a mean absolute error of just 4.7%. acs.orgresearchgate.net Such models can identify key chemical descriptors that influence catalytic activity, offering insights for designing more efficient catalysts and optimizing reaction conditions automatically. acs.orgresearchgate.net

Another significant application is the prediction of a molecule's site of epoxidation (SOE). ceur-ws.orgacs.org Deep learning networks have been constructed that can analyze a molecule's structure and identify the specific aromatic or double bonds most likely to undergo epoxidation. acs.org One such model, built using data from over 700 epoxidation reactions, identified SOEs with 94.9% accuracy (as measured by area under the curve, AUC) and could distinguish between epoxidized and non-epoxidized molecules. acs.org This predictive power allows chemists to focus their synthetic efforts on the most promising candidates, saving time and resources. scielo.org.za

The integration of AI in chemistry extends to several key areas:

Reaction Optimization: AI can sift through vast parameter spaces (e.g., temperature, solvent, catalyst concentration) to identify the optimal conditions for a desired epoxidation reaction. ceur-ws.org

Catalyst Design: By learning structure-activity relationships from existing data, ML algorithms can propose novel catalyst structures with enhanced performance for specific transformations. acs.orgresearchgate.net

Retrosynthesis: AI tools can help design synthetic pathways for complex molecules, including those that use chiral epoxides like this compound as building blocks.

The table below highlights the performance of an AI model in predicting epoxidation.

Prediction TaskModel Performance (AUC)Dataset SizeReference
Identifying Epoxidized vs. Non-Epoxidized Molecules79.3%702 reactions (524 molecules) acs.org
Identifying Aromatic Sites of Epoxidation (SOEs)92.5%
Identifying Double Bond Sites of Epoxidation (SOEs)95.1%

Green and Sustainable Synthesis of Chiral Epoxides

The chemical industry is increasingly focused on developing "green" and sustainable processes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. The synthesis of chiral epoxides is a key area for such innovations.

Biocatalysis, which uses enzymes or whole microbial cells, presents a powerful green alternative to traditional chemical synthesis. sioc-journal.cnnih.gov Enzymes often operate under mild conditions (room temperature and neutral pH) and can exhibit exceptional stereoselectivity, leading to products with very high enantiomeric purity. nih.gov For instance, styrene (B11656) monooxygenases (SMOs) are highly selective enzymes capable of catalyzing the epoxidation of various alkenes to their corresponding chiral epoxides with excellent enantiopurity (>95–99% ee). nih.gov

Specific to this compound, studies have shown that certain bacteria can produce this compound. Nocardia corallina B276, when grown on alkanes, forms (R)-1,2-epoxytetradecane with an enantiomeric excess of 86%. scispace.com Fungal unspecific peroxygenases (UPOs) are another class of promising biocatalysts. mdpi.com These robust extracellular enzymes use hydrogen peroxide (H₂O₂) as a green cosubstrate to epoxidize long-chain terminal alkenes, including 1-tetradecene (B72687), the precursor to 1,2-epoxytetradecane. mdpi.com While various UPOs can perform this conversion, their selectivity differs; the UPO from Marasmius rotula (MroUPO) was found to be the most selective, producing 96% 1,2-epoxytetradecane from 1-tetradecene. mdpi.com

Chemo-enzymatic synthesis offers another sustainable route, combining the advantages of both chemical and biological catalysts. mdpi.com A notable example is the synthesis of chiral epoxides from levoglucosenone, a compound derived from the pyrolysis of cellulose (B213188). mdpi.com This pathway uses a lipase-mediated Baeyer-Villiger oxidation as a key step, avoiding hazardous reagents required in traditional routes. mdpi.com

Key aspects of green synthesis for chiral epoxides include:

Use of Biocatalysts: Employing enzymes like monooxygenases and peroxygenases or whole-cell systems for high enantioselectivity. sioc-journal.cnmdpi.com

Renewable Feedstocks: Starting from bio-based materials like cellulose instead of petroleum-based chemicals. mdpi.com

Green Oxidants: Utilizing hydrogen peroxide (H₂O₂) as the terminal oxidant, which produces only water as a byproduct. organic-chemistry.orgmdpi.com

Solvent-Free Conditions: Designing reactions that can proceed without the need for organic solvents, reducing waste and environmental impact. researchgate.net

BiocatalystSubstrateProductKey AdvantageReference
Styrene Monooxygenase (SMO)Various AlkenesChiral EpoxidesExcellent enantiopurity (>95-99% ee). nih.gov
Nocardia corallina B276Tetradecane (B157292)(R)-1,2-EpoxytetradecaneProduces the (R)-enantiomer with 86% ee. scispace.com
Unspecific Peroxygenase (UPO) from M. rotula1-Tetradecene1,2-EpoxytetradecaneHigh selectivity (96%) for epoxidation over hydroxylation. mdpi.com
Lipase (B570770)Intermediate from LevoglucosenoneChiral Epoxide PrecursorEnables a sustainable pathway from renewable cellulose. mdpi.com

Deeper Understanding of Biological Roles and Therapeutic Targets

While this compound is not typically viewed as a direct therapeutic agent, it plays a crucial role as a synthetic building block in the development of advanced drug delivery systems and other bioactive molecules. lookchem.comchemicalbook.com Its primary application lies in the synthesis of novel cationic lipids and lipid-like materials (lipidoids) used to formulate nanoparticles (NPs) for delivering nucleic acid-based therapeutics, such as siRNA, mRNA, and CRISPR-Cas9. nih.govrsc.orgbiorxiv.org

The 14-carbon tail of 1,2-epoxytetradecane has been identified as optimal for creating lipids for efficient siRNA delivery. nih.gov The synthesis often involves a ring-opening reaction of the epoxide with an amine-containing molecule, such as poly(amidoamine) (PAMAM) dendrimers or polyethyleneimine (PEI). nih.govrsc.org This reaction is highly efficient and avoids the need for solvents or complex protection steps. nih.gov The resulting cationic lipids can self-assemble into nanoparticles that encapsulate and protect fragile nucleic acid payloads, facilitate cellular uptake, and enable endosomal escape to deliver the cargo into the cell's cytoplasm. thno.orgupenn.edu

These custom-designed nanoparticles are being explored for a wide range of therapeutic targets:

Cancer Therapy: Micelleplexes synthesized from 1,2-epoxytetradecane and PEI have been designed to co-deliver Cas9 mRNA and sgRNA to edit and excise mutated KRAS alleles in lung cancer cells. rsc.org Other systems have been created to deliver siRNA targeting genes like PD-L1 for cancer immunotherapy. dovepress.comfrontiersin.org

Cardiovascular Disease: Lipid nanoparticles incorporating lipids derived from 1,2-epoxytetradecane are used to deliver siRNA to macrophages in atherosclerotic plaques, aiming to silence genes that contribute to plaque destabilization. nih.gov Similarly, targeted nanoparticles have been developed to deliver mRNA to restore protective pathways in vascular endothelial cells, offering potential treatments for atherosclerosis and acute respiratory distress syndrome (ARDS). biorxiv.org

Inflammatory Diseases: Ionizable lipid nanoparticles synthesized with 1,2-epoxytetradecane have been used to deliver IL-1β siRNA to modulate inflammatory responses in sepsis models. thno.org

Future research will likely focus on refining the design of these lipid-based carriers to improve their targeting specificity, delivery efficiency, and biocompatibility. dovepress.com A deeper understanding of how the specific structure of lipids derived from this compound influences their interaction with cell membranes and biological systems will be critical for developing the next generation of precision nanomedicines. biorxiv.orgnih.gov

Q & A

Q. How can researchers mitigate bias when interpreting spectral data for this compound characterization?

  • Methodological Answer :
  • Use blinded analysis: Have independent researchers assign NMR/GC-MS peaks without prior knowledge of expected outcomes.
  • Apply error analysis (e.g., confidence intervals for integration values) to quantify uncertainty in peak assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.